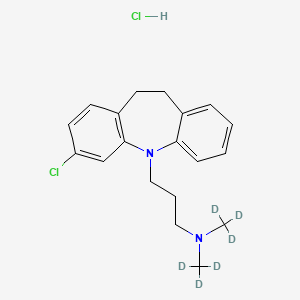

Clomipramine-d6 Hydrochloride

Overview

Description

Clomipramine-d6 Hydrochloride is a deuterated form of Clomipramine Hydrochloride, a tricyclic antidepressant. This compound is primarily used in the treatment of obsessive-compulsive disorder and other disorders with an obsessive-compulsive component, such as depression, schizophrenia, and Tourette’s disorder . The deuterated version, this compound, is designed to improve the pharmacokinetic and pharmacodynamic profiles of the original compound .

Mechanism of Action

Target of Action

Clomipramine-d6 Hydrochloride primarily targets serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation, with serotonin being involved in sleep, appetite, and mood, and norepinephrine affecting attention and responding actions in the brain .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, this compound increases the overall serotonergic neurotransmission . This leads to downstream effects such as mood elevation, particularly in individuals with depression .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism to desmethylclomipramine, which is pharmacologically active . The apparent volume of distribution is very large, and protein binding is high . The elimination half-life of this compound is about 24 hours, and that of desmethylclomipramine is 96 hours . These properties impact the bioavailability of the compound, with the deuterated forms showing improved pharmacokinetic parameters .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in mood in depressed individuals . This is achieved through the enhanced neurotransmission of serotonin and norepinephrine . Additionally, this compound may cause sedation in non-depressed individuals .

Action Environment

Various environmental factors can influence the action, efficacy, and stability of this compound. For instance, smoking induces demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of this compound in most elderly patients . Furthermore, patients genetically deficient in hydroxylation accumulate desmethylclomipramine at high concentrations that can produce serious side effects and/or nonresponse .

Biochemical Analysis

Biochemical Properties

Clomipramine-d6 Hydrochloride acts as a strong, but not completely selective serotonin reuptake inhibitor (SRI). Its active main metabolite, desmethylclomipramine, acts preferably as an inhibitor of noradrenaline reuptake . It also has α1-receptor blockage and β-down-regulation properties, which likely play a role in its short-term effects .

Cellular Effects

This compound exerts a positive effect on mood in depressed individuals . It is a potent inhibitor of serotonin and norepinephrine reuptake, influencing cell function by increasing serotonergic neurotransmission . It also blocks histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of serotonin and norepinephrine reuptake . This inhibition is more potent in tertiary amine TCAs like this compound than in secondary amine TCAs . With chronic use, it also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors .

Temporal Effects in Laboratory Settings

Studies have shown that deuterated forms of TCAs, including Clomipramine-d6, show improved efficacy in behavior paradigms, indicating improved pharmacological activity .

Dosage Effects in Animal Models

In animal models, single-dose administration of Clomipramine-d6 improved immobility time in the Tail Suspension Test (TST), indicating potential antidepressant properties

Metabolic Pathways

This compound is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine . The metabolites formed by N-dealkylation of these tricyclic antidepressants contribute to overall poor pharmacokinetics and efficacy .

Transport and Distribution

This compound is capable of distributing into the cerebrospinal fluid, the brain, and into breast milk . It is approximately 97-98% bound to plasma proteins, principally to albumin and possibly to α1-acid glycoprotein .

Subcellular Localization

Given its ability to distribute into the cerebrospinal fluid and the brain, it is likely that it can cross the blood-brain barrier and localize within neuronal cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clomipramine-d6 Hydrochloride involves the deuteration of Clomipramine Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Clomipramine-d6 Hydrochloride undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, under anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .

Scientific Research Applications

Clomipramine-d6 Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Clomipramine.

Biology: Employed in biological studies to investigate the effects of deuteration on drug metabolism and efficacy.

Medicine: Utilized in clinical research to develop more effective antidepressant therapies with improved pharmacokinetic profiles.

Industry: Applied in the pharmaceutical industry to produce high-purity deuterated compounds for research and development

Comparison with Similar Compounds

Clomipramine Hydrochloride: The non-deuterated form of Clomipramine-d6 Hydrochloride, used for similar therapeutic purposes.

Doxepin-d6 Hydrochloride: Another deuterated tricyclic antidepressant with similar pharmacokinetic improvements.

Dosulepin-d6 Hydrochloride: A deuterated tricyclic antidepressant with enhanced pharmacokinetic and pharmacodynamic profiles

Uniqueness: this compound is unique due to its deuteration, which improves its pharmacokinetic properties, such as increased plasma concentration, longer elimination half-life, and better bioavailability compared to its non-deuterated counterpart .

Properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWMKZEIBHDTH-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)

![3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine](/img/structure/B563838.png)

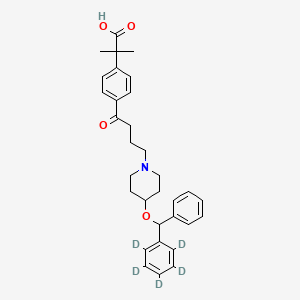

![4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine](/img/structure/B563844.png)